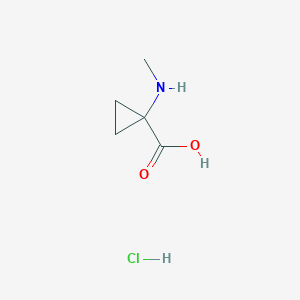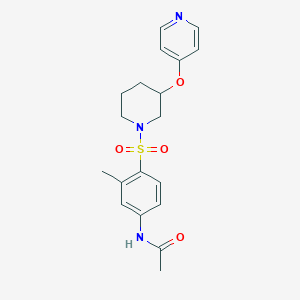
N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
Applications in Heterocyclic Chemistry
- Synthesis of New Heterocycles : Studies have explored the synthesis of new heterocyclic compounds based on similar structural motifs, demonstrating their utility in creating compounds with potential antimicrobial, antifungal, and enzymatic inhibition activities. These synthetic pathways often involve reactions with pyridine or piperidine derivatives, underscoring the versatility of these structures in medicinal chemistry (El‐Emary et al., 2002; Khalid et al., 2014).
Synthesis and Biological Activity
- Antibacterial and Antifungal Compounds : Research has been conducted on the synthesis of compounds incorporating sulfamoyl and piperidine moieties, with some demonstrating promising antibacterial and antifungal properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Darwish et al., 2014; Iqbal et al., 2017).
Enzyme Inhibition for Therapeutic Applications
- Cholinesterase Inhibition : Several synthesized derivatives bearing piperidine and sulfonamide groups have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases such as Alzheimer's. These studies provide insights into the design of enzyme inhibitors for therapeutic use (Khalid et al., 2012).
Coordination Complexes and Antioxidant Activity
- Coordination Chemistry and Antioxidant Properties : Research into coordination complexes constructed from pyrazole-acetamide derivatives, including piperidine structures, has revealed their significant antioxidant activity. This suggests the potential for such compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[3-methyl-4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-12-16(21-15(2)23)5-6-19(14)27(24,25)22-11-3-4-18(13-22)26-17-7-9-20-10-8-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWXUGIWCKMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

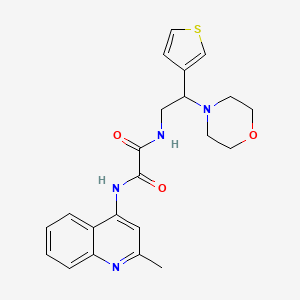
![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)
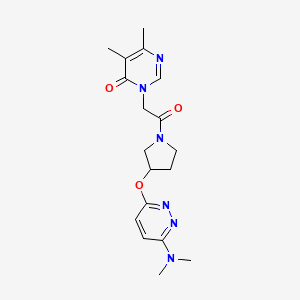
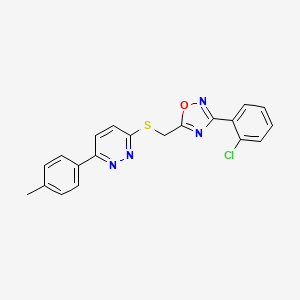
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)
![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)
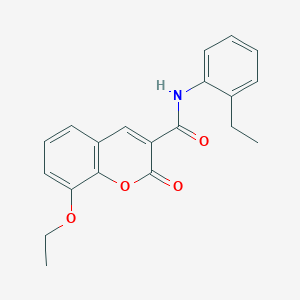
![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)
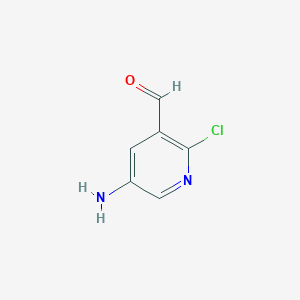
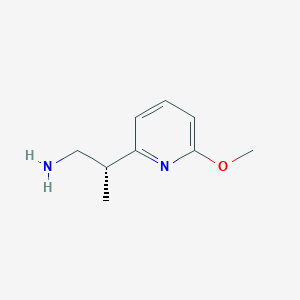
![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)
![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)
